molecular formula C8H16ClNO B6276570 2-(oxolan-3-yl)pyrrolidine hydrochloride CAS No. 2705137-59-1

2-(oxolan-3-yl)pyrrolidine hydrochloride

Cat. No.: B6276570
CAS No.: 2705137-59-1
M. Wt: 177.7
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Description

2-(oxolan-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxolane, a five-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated oxolane in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Room temperature to reflux conditions.

    Catalysts: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or oxolane derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(oxolan-3-yl)pyrrolidine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the oxolane ring.

    Oxolane: A simpler analog without the pyrrolidine ring.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the 2 and 5 positions.

Uniqueness

2-(oxolan-3-yl)pyrrolidine hydrochloride is unique due to the presence of both the pyrrolidine and oxolane rings, which can confer distinct chemical and biological properties

Properties

CAS No.

2705137-59-1

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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